4-Fluoro-2-nitroanisole

Catalog No.
S776294
CAS No.
445-83-0
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-nitroanisole

CAS Number

445-83-0

Product Name

4-Fluoro-2-nitroanisole

IUPAC Name

4-fluoro-1-methoxy-2-nitrobenzene

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3

InChI Key

FWLPYISRFBKEKV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)F)[N+](=O)[O-]

The exact mass of the compound 4-Fluoro-2-nitroanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-2-nitroanisole (CAS 445-83-0) is a highly crystalline, functionalized aromatic building block characterized by its ortho-methoxy and para-fluoro substituents relative to the nitro group. Commercially available at >98% purity, it presents as a light orange to yellow solid with a melting point of 61–65 °C . In industrial procurement, it is primarily sourced as an advanced precursor for the synthesis of 4-fluoro-2-methoxyaniline via catalytic hydrogenation. The specific substitution pattern provides a unique balance of electron-donating (methoxy) and electron-withdrawing (fluoro) effects, making it a critical starting material for active pharmaceutical ingredients (APIs), particularly kinase inhibitors and 5-HT3 receptor antagonists, where the ortho-methoxy group acts as a vital hydrogen-bond acceptor .

Substituting 4-Fluoro-2-nitroanisole with closely related analogs like 2,4-difluoronitrobenzene or 4-fluoro-2-nitrotoluene severely compromises both process economics and final API efficacy. Attempting to use 2,4-difluoronitrobenzene requires an upstream nucleophilic aromatic substitution (SNAr) with sodium methoxide, a step that demands strict cryogenic control (0–5 °C) to prevent di-substitution and typically incurs a 15–20% yield penalty due to regioisomer formation [1]. Furthermore, substituting the methoxy group with a methyl group (using 4-fluoro-2-nitrotoluene) eliminates a critical hydrogen-bond acceptor required for target binding in many pharmaceutical applications, rendering the resulting downstream aniline useless for specific kinase inhibitor pharmacophores [2]. Consequently, direct procurement of 4-fluoro-2-nitroanisole is mandatory for high-yield, isomer-pure synthesis.

Downstream Yield and Process Streamlining

Procuring 4-Fluoro-2-nitroanisole directly allows for a single-step catalytic hydrogenation to 4-fluoro-2-methoxyaniline with yields exceeding 95% [1]. In contrast, utilizing the cheaper baseline precursor 2,4-difluoronitrobenzene requires a preliminary methoxylation step. This two-step route drops the overall yield to ~75-80% due to the formation of the 2-fluoro-4-methoxynitrobenzene regioisomer and requires cryogenic reactors to manage the highly exothermic SNAr reaction [2].

Evidence DimensionOverall yield of 4-fluoro-2-methoxyaniline and process steps
Target Compound Data>95% yield (1 step, room temperature hydrogenation)
Comparator Or Baseline2,4-Difluoronitrobenzene (~75-80% yield, 2 steps requiring 0-5 °C SNAr)
Quantified Difference15-20% higher overall yield and elimination of one cryogenic reaction step
ConditionsStandard industrial scale-up (Pd/C hydrogenation vs. NaOMe SNAr followed by hydrogenation)

Direct procurement of the methoxylated nitroanisole eliminates a costly, low-temperature manufacturing step and avoids complex regioisomer separation.

Suppression of Hydrodefluorination During Reduction

A major challenge in the reduction of fluorinated nitrobenzenes is the unwanted cleavage of the carbon-fluorine bond (hydrodefluorination) by palladium catalysts. 4-Fluoro-2-nitroanisole exhibits significant resistance to this side reaction, typically generating <1% defluorinated byproducts under standard Pd/C hydrogenation [1]. Conversely, 1,4-difluoro-2-nitrobenzene is highly susceptible to oxidative addition at the more electron-deficient C-F bonds, leading to 5-8% defluorination under identical conditions [2].

Evidence DimensionHydrodefluorination byproduct formation
Target Compound Data<1% defluorinated impurity
Comparator Or Baseline1,4-Difluoro-2-nitrobenzene (5-8% defluorinated impurity)
Quantified DifferenceUp to 8-fold reduction in defluorination impurities
ConditionsCatalytic hydrogenation using 10% Pd/C in methanol, H2 atmosphere, room temperature

Minimizing defluorination is critical for avoiding costly downstream chromatographic purification and ensuring API regulatory compliance.

Thermal Handling and Formulation Stability

The physical state of a precursor significantly impacts bulk handling, weighing accuracy, and purification options. 4-Fluoro-2-nitroanisole is a stable solid at room temperature, possessing a melting point of 61-65 °C. In stark contrast, the non-fluorinated baseline, 2-nitroanisole, is a liquid at standard conditions (melting point ~9 °C) . The solid state of the fluorinated compound allows for straightforward purification via recrystallization and avoids the complexities of dispensing viscous liquids in large-scale batch manufacturing.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data61-65 °C (Solid)
Comparator Or Baseline2-Nitroanisole (~9 °C, Liquid)
Quantified Difference>50 °C higher melting point, enabling solid-state handling
ConditionsStandard ambient temperature and pressure (25 °C, 1 atm)

Solid precursors simplify gravimetric dispensing, reduce spillage risks, and enable highly efficient recrystallization during bulk procurement.

Pharmacophore Impact: Hinge-Binding Efficacy in APIs

When selecting a precursor for aniline-derived APIs, the ortho-substituent is critical for target engagement. The methoxy group derived from 4-fluoro-2-nitroanisole acts as a potent hydrogen-bond acceptor. APIs synthesized from this precursor often exhibit 10- to 50-fold higher binding affinities (lower IC50) for kinase hinge regions compared to those synthesized from 4-fluoro-2-nitrotoluene, where the methyl group provides only steric bulk without hydrogen-bonding capability [1]. This makes the anisole derivative indispensable for specific medicinal chemistry programs [2].

Evidence DimensionKinase hinge region binding affinity (IC50) of downstream APIs
Target Compound DataHigh affinity (ortho-methoxy provides H-bond acceptor)
Comparator Or Baseline4-Fluoro-2-nitrotoluene (10- to 50-fold higher IC50, lacks H-bond acceptor)
Quantified Difference10x to 50x improvement in target binding affinity
ConditionsIn vitro kinase inhibition assays of downstream ortho-substituted aniline APIs

Procuring the methoxy-substituted precursor is non-negotiable for APIs that rely on specific hydrogen-bonding interactions for their therapeutic efficacy.

Large-Scale Synthesis of 4-Fluoro-2-methoxyaniline for API Manufacturing

Directly following from its >95% yield in catalytic hydrogenation and <1% hydrodefluorination rate, 4-Fluoro-2-nitroanisole is the premier starting material for manufacturing 4-fluoro-2-methoxyaniline. This downstream aniline is a critical building block for 5-HT3 receptor antagonists and advanced kinase inhibitors, where high purity and absence of defluorinated impurities are required for regulatory compliance [1].

Development of Ortho-Methoxy Pharmacophores in Medicinal Chemistry

Because the methoxy group provides a vital hydrogen-bond acceptor that methyl analogs (like 4-fluoro-2-nitrotoluene) lack, this compound is specifically selected for synthesizing libraries of ortho-substituted phenylureas and benzamides. It ensures the correct electronic and steric profile for optimal target binding in structure-activity relationship (SAR) studies [2].

Solid-State Intermediate Sourcing for Automated Formulations

Due to its stable solid state at room temperature (melting point 61-65 °C), 4-Fluoro-2-nitroanisole is highly preferred over liquid analogs like 2-nitroanisole in automated, high-throughput synthesis facilities. Its physical form allows for precise gravimetric dosing and straightforward purification via recrystallization, minimizing handling errors in bulk chemical processing .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-2-nitroanisole

Dates

Last modified: 08-15-2023

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